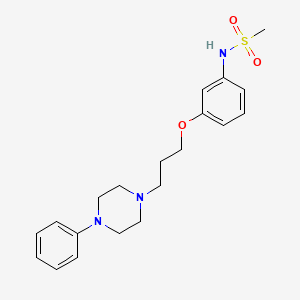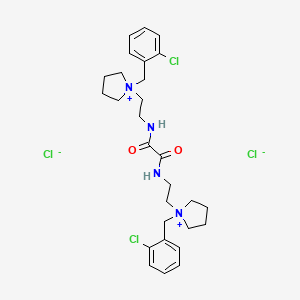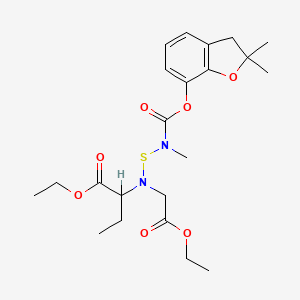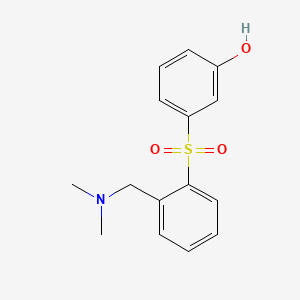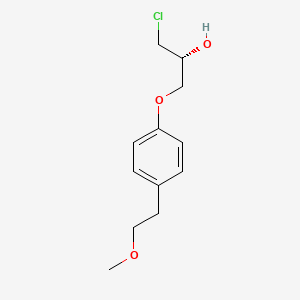
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is a chiral compound that serves as an intermediate in the synthesis of various pharmaceuticals, including selective β1-blocker drugs like metoprolol . The compound’s chirality is crucial for its biological activity, making it a significant target for enantioselective synthesis and resolution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- typically involves the reaction of 1-chloro-3-chloropropan-2-ol with 4-(2-methoxyethyl)phenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces the chloride ion on the propanol derivative .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis for enantioselective synthesis. Pseudomonas fluorescens lipase (PFL) has been screened as an efficient biocatalyst for the kinetic resolution of the racemic intermediate. The enzyme selectively acylates the R-form of the racemic mixture, achieving high enantioselectivity and conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- undergoes various chemical reactions, including:
Nucleophilic substitution: The hydroxyl group can be substituted by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Various ethers or esters depending on the nucleophile.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Different alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is extensively used in scientific research due to its role as an intermediate in the synthesis of β1-blocker drugs. Its applications include:
Chemistry: Used in the synthesis of chiral intermediates and as a substrate in enantioselective reactions.
Biology: Studied for its interactions with enzymes and its role in metabolic pathways.
Medicine: Essential in the production of metoprolol and other β1-blockers, which are used to treat cardiovascular diseases.
Industry: Utilized in the large-scale production of pharmaceuticals due to its importance in drug synthesis
Mecanismo De Acción
The mechanism of action of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- involves its interaction with specific enzymes. For instance, Pseudomonas fluorescens lipase (PFL) preferentially catalyzes the transesterification of the R-enantiomer into the corresponding ester. This selectivity is due to strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues in the enzyme’s catalytic site .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)-propan-2-ol: A racemic mixture used as an intermediate in drug synthesis.
1-Chloro-2-hydroxy-3-(4-(2-ethoxyethyl)phenoxy)-propane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is unique due to its high enantioselectivity and its specific interactions with biocatalysts like Pseudomonas fluorescens lipase. This makes it a valuable compound in the synthesis of optically pure pharmaceuticals .
Propiedades
Número CAS |
134582-18-6 |
|---|---|
Fórmula molecular |
C12H17ClO3 |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
(2R)-1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3/t11-/m0/s1 |
Clave InChI |
MAVSBQOSROXJQJ-NSHDSACASA-N |
SMILES isomérico |
COCCC1=CC=C(C=C1)OC[C@H](CCl)O |
SMILES canónico |
COCCC1=CC=C(C=C1)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


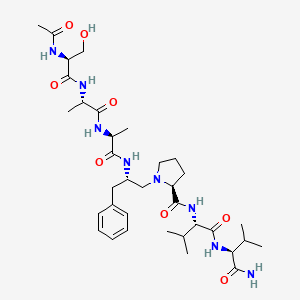
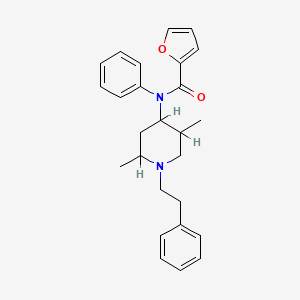
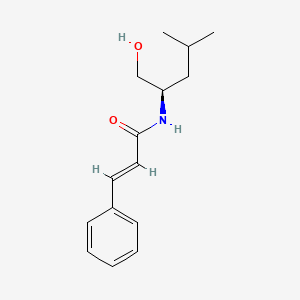

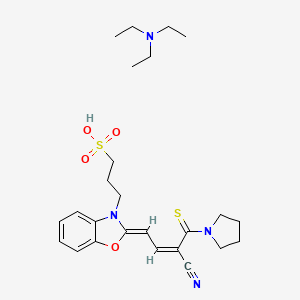


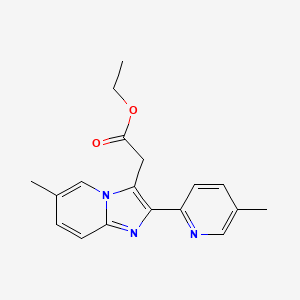

![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)
